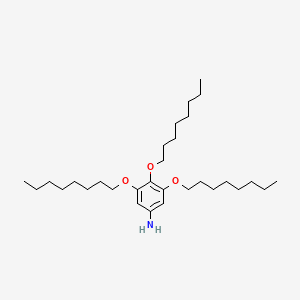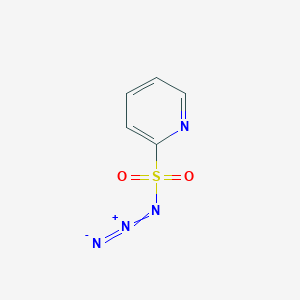
2-Pyridinesulfonyl azide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pyridinesulfonyl azide is an organic compound that features a sulfonyl azide group attached to a pyridine ring. This compound is of significant interest in organic chemistry due to its versatility in various chemical reactions, particularly in the formation of nitrogen-containing heterocycles.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Pyridinesulfonyl azide can be synthesized through several methods. One common approach involves the reaction of 2-pyridinesulfonyl chloride with sodium azide in an organic solvent such as acetonitrile. The reaction typically proceeds at room temperature and yields the desired azide compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safe handling of azide compounds due to their potential explosiveness.
Análisis De Reacciones Químicas
Types of Reactions
2-Pyridinesulfonyl azide undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, where it acts as a nucleophile to replace other leaving groups.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Cycloaddition Reactions: It can participate in cycloaddition reactions to form nitrogen-containing heterocycles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in polar aprotic solvents like acetonitrile or dimethyl sulfoxide.
Reduction: Lithium aluminum hydride or palladium on carbon with hydrogen gas.
Cycloaddition: Copper catalysts and olefins for aziridination reactions.
Major Products
Amines: From reduction reactions.
Aziridines: From cycloaddition reactions.
Aplicaciones Científicas De Investigación
2-Pyridinesulfonyl azide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-pyridinesulfonyl azide involves the formation of reactive intermediates such as nitrenes. These intermediates can insert into carbon-hydrogen bonds or participate in cycloaddition reactions to form new chemical bonds . The presence of the pyridine ring enhances the stability and reactivity of these intermediates, facilitating various transformations.
Comparación Con Compuestos Similares
Similar Compounds
5-Methyl-2-pyridinesulfonamide: Another sulfonyl azide used in similar aziridination reactions.
2-Pyridinesulfonyl fluoride: Used for deoxyfluorination reactions.
Uniqueness
2-Pyridinesulfonyl azide is unique due to its ability to form stable nitrenoid intermediates, which are highly reactive and can participate in a wide range of chemical transformations. This makes it a valuable tool in synthetic organic chemistry for the construction of complex molecules .
Propiedades
Número CAS |
152278-13-2 |
|---|---|
Fórmula molecular |
C5H4N4O2S |
Peso molecular |
184.18 g/mol |
Nombre IUPAC |
N-diazopyridine-2-sulfonamide |
InChI |
InChI=1S/C5H4N4O2S/c6-8-9-12(10,11)5-3-1-2-4-7-5/h1-4H |
Clave InChI |
MGORLNBYCOFNQR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)S(=O)(=O)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-Bromophenyl)methyl]cyclohexane-1,3-dione](/img/structure/B14274370.png)
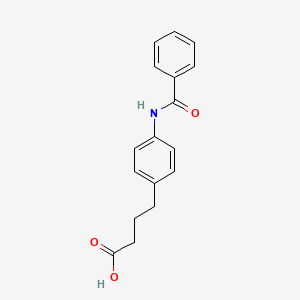
![Acetamide, N,N'-[methylenebis(2-bromo-4,1-phenylene)]bis-](/img/structure/B14274393.png)
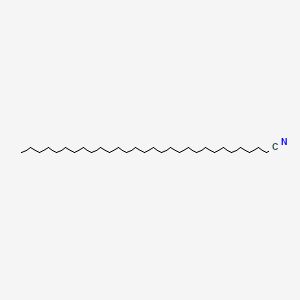
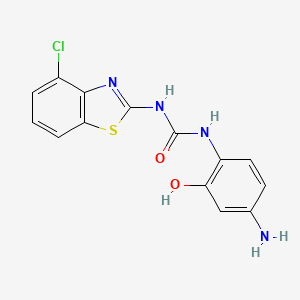

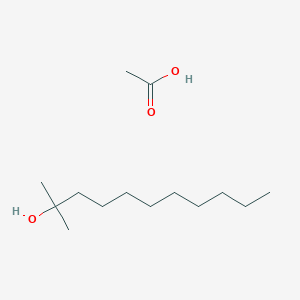
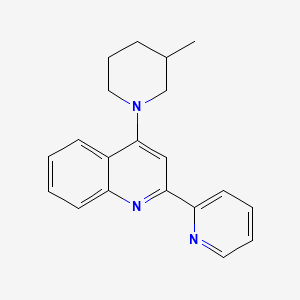
![1,2-Benzenedicarbonitrile, 3-[(2-ethylhexyl)oxy]-](/img/structure/B14274419.png)

![Acetic acid, [[2-(aminosulfonyl)-6-benzothiazolyl]amino]oxo-, ethyl ester](/img/structure/B14274429.png)
![(6S)-2-methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-thiol](/img/structure/B14274432.png)
